molecular formula C8H5ClN2O2 B1354524 6-chloro-1H-benzoimidazole-2-carboxylic Acid CAS No. 39811-14-8

6-chloro-1H-benzoimidazole-2-carboxylic Acid

Cat. No.: B1354524
CAS No.: 39811-14-8
M. Wt: 196.59 g/mol
InChI Key: NZIHMSYSZRFUQJ-UHFFFAOYSA-N
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Description

6-Chloro-1H-benzoimidazole-2-carboxylic acid is a heterocyclic compound that contains both a benzimidazole ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The carboxylic acid group is introduced via subsequent oxidation or carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. Common industrial reagents include chloroacetic acid, o-phenylenediamine, and various oxidizing agents .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-benzoimidazole-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include various substituted benzimidazole derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

6-Chloro-1H-benzoimidazole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.

    Medicine: Derivatives of this compound have been investigated for their anticancer, antiviral, and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 6-chloro-1H-benzoimidazole-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, some derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-1H-benzoimidazole-2-carboxylic acid include:

Uniqueness

What sets this compound apart is its unique combination of a chlorine atom and a carboxylic acid group on the benzimidazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIHMSYSZRFUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441035
Record name 6-chloro-1H-benzoimidazole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39811-14-8
Record name 6-Chloro-1H-benzimidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39811-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-1H-benzoimidazole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39811-14-8
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Q & A

Q1: What is the significance of synthesizing ruthenium(II)-arene complexes with 5-chloro-1H-benzimidazole-2-carboxylic acid?

A1: The research aimed to investigate the cytotoxic activity of novel ruthenium(II)-arene complexes containing 5-chloro-1H-benzimidazole-2-carboxylic acid as a ligand. The study successfully synthesized and characterized three new ruthenium(II)-arene halido complexes [(η6-p-cymene) RuX(L)] (X– = Cl– (1), Br– (2), I– (3)) []. These complexes exhibited enhanced cytotoxic activity compared to the free ligand against specific cancer cell lines (A549 lung adenocarcinoma and K562 myelogenous leukemia) []. Interestingly, the type of halido ligand in the complex influenced the cytotoxic potency, with the iodo complex (3) showing the highest activity against K562 cells []. This highlights the potential of modifying ruthenium(II)-arene complexes with specific ligands to tune their cytotoxic properties for anticancer drug development.

Q2: How was the cytotoxic activity of these new complexes evaluated?

A2: The researchers used the MTT assay to evaluate the cytotoxic activity of the synthesized compounds []. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. By comparing the viability of cancer cells treated with the complexes to untreated cells, the researchers could determine the potency of each compound and rank their effectiveness.

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